molecular formula C7H6BrClO2S B13669586 Ethyl 4-bromo-5-chlorothiophene-2-carboxylate

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate

Cat. No.: B13669586
M. Wt: 269.54 g/mol
InChI Key: BSUIWINTIHNUDQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-bromo-5-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives. One common method is the bromination of 2-chlorothiophene followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a solvent like dichloromethane and a catalyst such as aluminum chloride to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-chlorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects . The thiophene ring itself can participate in π-π stacking interactions and hydrogen bonding, further influencing its activity .

Properties

IUPAC Name

ethyl 4-bromo-5-chlorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUIWINTIHNUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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